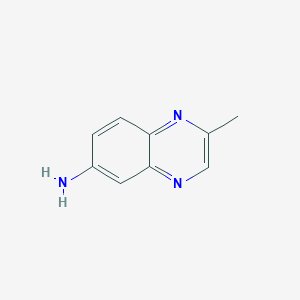

2-Methylquinoxalin-6-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H9N3 |

|---|---|

Molecular Weight |

159.19 g/mol |

IUPAC Name |

2-methylquinoxalin-6-amine |

InChI |

InChI=1S/C9H9N3/c1-6-5-11-9-4-7(10)2-3-8(9)12-6/h2-5H,10H2,1H3 |

InChI Key |

YKFVEQQFGNMNCH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C2C=C(C=CC2=N1)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Methylquinoxalin 6 Amine and Its Core Structure

Condensation Reactions in Quinoxaline (B1680401) Ring Formation

The cornerstone of quinoxaline synthesis is the cyclocondensation reaction between an aromatic 1,2-diamine and a compound containing two adjacent electrophilic carbons. This fundamental transformation has been refined over many years, leading to diverse and efficient protocols.

Reactions of ortho-Phenylenediamines with C3 Synthons (e.g., Glycerol (B35011), Ethyl Pyruvate)

To specifically install a methyl group at the C2 position of the quinoxaline ring, C3 synthons that can generate an α-keto aldehyde or a related reactive intermediate are employed. This approach offers an atom-economical route to 2-methylquinoxalines.

One innovative and environmentally friendly C3 synthon is glycerol , which is a readily available byproduct of biodiesel production. The reaction of 1,2-phenylenediamines with glycerol can be catalyzed by iridium complexes bearing N-heterocyclic carbene ligands. nih.gov In this system, the iridium catalyst first facilitates the dehydrogenation of glycerol to form glyceraldehyde, which then undergoes a dehydration reaction with the diamine. Subsequent cyclization and a final intramolecular dehydration yield the desired 2-methylquinoxaline (B147225). nih.gov This method is notable for its use of a sustainable C3 source and excellent atom efficiency. nih.gov

More traditional C3 synthons include pyruvic acid and its derivatives like ethyl pyruvate (B1213749) , as well as 2-oxopropionaldehyde . The condensation of o-phenylenediamine (B120857) with pyruvic acid in a solvent such as dimethylformamide (DMF) directly affords 3-methylquinoxalin-2-one. rsc.orgnih.gov Similarly, the reaction with 2-oxopropionaldehyde yields 2-methylquinoxaline. rsc.org These reactions provide a straightforward and reliable route to the 2-methyl substituted core structure.

Condensation with 1,2-Dicarbonyl Compounds and Derivatives

The most classical and widely utilized method for forming the quinoxaline ring is the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound (α-diketone). researchgate.netresearchgate.net This reaction, first reported by Körner and Hinsberg, is highly efficient and versatile. chim.it The reaction typically proceeds by warming the two components in a suitable solvent, such as ethanol (B145695) or acetic acid. longdom.org

The scope of this reaction is broad, accommodating a wide variety of substituted o-phenylenediamines and 1,2-dicarbonyl compounds, allowing for the synthesis of a diverse library of quinoxaline derivatives. rsc.org While the classic approach often requires elevated temperatures and acidic catalysts, modern modifications have enabled these reactions to proceed under milder conditions. researchgate.netlongdom.org Surrogates for 1,2-dicarbonyl compounds, such as α-haloketones, α-hydroxyketones, and epoxides, can also be employed in these condensation reactions to achieve the quinoxaline core. researchgate.netchim.it

Catalytic Approaches in 2-Methylquinoxaline Synthesis

To improve reaction rates, yields, and sustainability, a vast array of catalytic systems has been applied to the synthesis of the quinoxaline core. These catalysts often allow reactions to proceed under milder conditions, reduce reaction times, and minimize waste.

Metal-Catalyzed Systems (e.g., Iridium Complexes, Tin, Indium, Iron)

Transition metal catalysts have proven highly effective in quinoxaline synthesis through various mechanisms, including Lewis acid activation and transfer hydrogenation.

Iridium Complexes: As mentioned, iridium complexes are particularly effective in the synthesis of 2-methylquinoxaline from glycerol and diamines. nih.gov More broadly, iridium complexes can catalyze the synthesis of quinoxalines from diols and diamines in water, proceeding through a metal-ligand cooperative mechanism. semanticscholar.org These catalysts facilitate the acceptorless dehydrogenative coupling of vicinal diols to form the necessary 1,2-dicarbonyl intermediate in situ, which then condenses with the diamine. nih.govresearchgate.net

Indium: Elemental indium has been used to promote the reductive condensation of o-nitroanilines with 1,2-dicarbonyl compounds. In this one-pot reaction, indium reduces the nitro group to an amine, generating the o-phenylenediamine in situ, which then immediately condenses with the dicarbonyl compound to form the quinoxaline product with fair to excellent yields. nih.gov

Iron: Iron complexes, such as the Knölker complex, have been developed as catalysts for the one-pot synthesis of quinoxalines via a transfer hydrogenative condensation of 2-nitroanilines with vicinal diols. nih.govresearchgate.net This system efficiently catalyzes both the reduction of the nitro group and the oxidation of the diol, with the alcohol serving as the hydrogen donor and the nitroarene as the hydrogen acceptor. nih.gov A key advantage of this protocol is that it requires no external redox agents and generates water as the only byproduct. nih.govresearchgate.net

| Metal Catalyst | Reactants | Key Features | Reference |

|---|---|---|---|

| Iridium Complexes | o-Phenylenediamines + Glycerol/Diols | Enables use of sustainable reagents; proceeds via acceptorless dehydrogenative coupling. | nih.govsemanticscholar.org |

| Iron (Knölker complex) | 2-Nitroanilines + Vicinal Diols | One-pot transfer hydrogenative condensation; no external redox agents needed; water is the sole byproduct. | nih.govresearchgate.net |

| Indium (elemental) | o-Nitroanilines + 1,2-Diketones | Promotes in situ reduction of nitro group, followed by condensation. | nih.gov |

Heterogeneous Catalysis (e.g., Bentonite Clay K-10, Phosphate-Based Catalysts, Cellulose (B213188) Sulfuric Acid, TiO2-Pr-SO3H, Sulfonated Rice Husk Ash, Supported Heteropolyoxometalates)

Heterogeneous catalysts offer significant advantages in terms of ease of separation, reusability, and reduced environmental impact. Many solid acid catalysts have been successfully employed for quinoxaline synthesis.

Bentonite Clay K-10: This inexpensive and readily available clay acts as an efficient acidic catalyst for the condensation of 1,2-diamines with α-diketones. researchgate.netoiccpress.com Reactions can be carried out at room temperature in green solvents like ethanol, affording high to excellent yields in short reaction times. researchgate.net

Phosphate-Based Catalysts: Natural phosphate (B84403) (NP) and synthetic fluorapatite (B74983) phosphate (SFAP), often found in mineral fertilizers, have been used as stable, recyclable heterogeneous catalysts. semanticscholar.orgnih.gov These materials effectively catalyze the condensation of 1,2-diamines and 1,2-dicarbonyls at room temperature, with natural phosphate demonstrating particularly high activity. nih.govopenalex.org

Cellulose Sulfuric Acid: As a biodegradable and recyclable solid acid catalyst, cellulose sulfuric acid is an excellent green option for promoting quinoxaline synthesis. openalex.org It effectively catalyzes the condensation reaction under solvent-free conditions at room temperature, often requiring simple physical grinding of the reactants.

TiO2-Pr-SO3H: Nanocrystalline titania functionalized with propylsulfonic acid groups (TiO2-Pr-SO3H) serves as a highly efficient and reusable solid acid catalyst. Its use allows for clean reactions with short reaction times and quantitative yields under mild conditions.

Sulfonated Rice Husk Ash (RHA-SO3H): Rice husk ash, a waste product from agriculture, can be sulfonated to create a highly efficient and reusable solid acid catalyst. While its specific application to quinoxaline synthesis is an extension of its proven efficacy, it has been successfully used to synthesize other bis-heterocyclic compounds, demonstrating its potential as a green catalyst for acid-catalyzed condensation reactions.

Supported Heteropolyoxometalates (HPAs): HPAs, such as molybdophosphovanadates supported on alumina, are highly active catalysts for the synthesis of quinoxalines from o-phenylenediamines and 1,2-diketones. nih.gov These catalysts function efficiently at room temperature, providing excellent yields and can be easily recovered by filtration and reused. nih.gov

| Catalyst | Typical Conditions | Advantages | Reference |

|---|---|---|---|

| Bentonite Clay K-10 | Room temp., Ethanol | Inexpensive, mild conditions, high yields. | researchgate.net |

| Phosphate-Based Catalysts | Room temp., Methanol (B129727) | Readily available, recyclable, excellent yields. | semanticscholar.orgnih.gov |

| Cellulose Sulfuric Acid | Room temp., Solvent-free | Biodegradable, recyclable, green. | openalex.org |

| TiO2-Pr-SO3H | Room temp., Ethanol | Highly efficient, reusable, short reaction times. | |

| Supported Heteropolyoxometalates | Room temp., Toluene | High activity, reusable, excellent yields. | nih.gov |

Organocatalysis (e.g., Pyridine, L-Proline, Acetic Acid)

Organocatalysts are small, metal-free organic molecules that can accelerate reactions. They represent a key area of green chemistry, avoiding the cost and potential toxicity of metal catalysts.

Pyridine: Pyridine is an effective base catalyst for the condensation-oxidation reaction of o-phenylenediamines with phenacyl bromides. researchgate.net The reaction proceeds smoothly at room temperature in a solvent like tetrahydrofuran (B95107) (THF) to give the corresponding quinoxaline derivatives in excellent yields. researchgate.net

L-Proline: The natural amino acid L-proline has emerged as a versatile and efficient organocatalyst for quinoxaline synthesis. researchgate.net It acts as a bifunctional catalyst, with its secondary amine acting as a Lewis base and its carboxylic acid group acting as a Brønsted acid. researchgate.net L-proline can catalyze the condensation of 1,2-diamines and 1,2-dicarbonyl compounds under mild, often solvent-free conditions or in water, making it a particularly green and attractive option. researchgate.net

Acetic Acid: Acetic acid is frequently used as a catalyst or as an acidic solvent medium for the classical condensation of o-phenylenediamines with α-dicarbonyl or α-hydroxy ketones. rsc.orgchim.it It facilitates the dehydration and cyclization steps of the reaction, providing a simple and traditional method for accessing the quinoxaline core. rsc.org

Nanocatalyst Applications

The synthesis of quinoxaline derivatives, the core structure of 2-Methylquinoxalin-6-amine (B6236661), has been significantly advanced through the application of nanocatalysts, which offer high efficiency, reusability, and adherence to green chemistry principles. rsc.orgresearchgate.net These catalysts provide large surface areas and high reactivity, facilitating reactions under milder conditions. mlsu.ac.in Various metal-based nanoparticles have been explored for their catalytic activity in the condensation reaction between 1,2-diamines and 1,2-dicarbonyl compounds, the primary method for forming the quinoxaline ring. rsc.orgresearchgate.net

Several types of nanocatalysts have proven effective:

Nickel-based Nanocatalysts : These are popular in organic synthesis and have been successfully used for quinoxaline synthesis. rsc.org For instance, nickel nanocatalysts derived from plant extracts have been employed in solvent-free conditions, where the Lewis acid sites on the catalyst interact with the carbonyl oxygen of the reactants to facilitate the reaction. nih.gov

Cobalt-based Nanocatalysts : Cobalt nanoparticles, sometimes supported on materials like nitrogen-doped carbon or mesoporous silica (B1680970) (SBA-15), are effective for preparing quinoxalines under mild conditions. rsc.orgresearchgate.net These catalysts exhibit excellent activity and stability, allowing for multiple reuse cycles without significant loss of catalytic performance. researchgate.net

Copper-based Nanocatalysts : Copper nanoparticles are versatile and have been investigated for a wide range of organic transformations, including quinoxaline synthesis. nih.gov

Iron-based Nanocatalysts : Magnetic nanoparticles, such as those made from Fe3O4, can be functionalized with acidic groups to create highly efficient and easily recyclable catalysts for quinoxaline synthesis in environmentally friendly solvents like ethanol. rsc.orgresearchgate.net

The use of nanocatalysts addresses many drawbacks of traditional homogeneous and transition metal-based catalysts, such as low atom economy, difficulty in catalyst recovery, harsh reaction conditions, and the use of toxic solvents. rsc.orgresearchgate.net

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into the synthesis of quinoxalines is a major focus of current research, aiming to create more sustainable and environmentally friendly processes. ijirt.orgekb.eg This involves using greener solvents, alternative energy sources, and designing reactions that maximize efficiency and minimize waste. ijirt.orgtandfonline.com

Solvent-Free Reaction Conditions

Performing reactions without a solvent offers significant environmental and economic benefits, including reduced pollution, lower costs, and simplified procedures. ias.ac.in Several solvent-free methods for quinoxaline synthesis have been developed, often employing grinding techniques or microwave irradiation. rsc.orgtandfonline.com

One approach involves the physical grinding of 1,2-diamines and 1,2-dicarbonyl compounds with a solid acid catalyst, such as p-toluenesulfonic acid or cellulose sulfuric acid, at room temperature. tandfonline.comtandfonline.com This mechanochemical method is rapid, efficient, and clean, often leading to excellent yields in minutes without the formation of by-products. rsc.orgtandfonline.com Another effective solvent-free technique utilizes a recyclable sulfated polyborate catalyst, which combines both Lewis and Brønsted acidity to promote the reaction with high yields and short reaction times. ias.ac.in The absence of a solvent in these methods is considered optimal for both cost and ecological reasons. ias.ac.in Microwave irradiation is also frequently combined with solvent-free conditions to further accelerate the synthesis of quinoxaline derivatives. e-journals.intandfonline.comudayton.edu

| Catalyst | Reaction Conditions | Key Advantages | Reference |

|---|---|---|---|

| p-Toluenesulfonic acid | Grinding, room temperature | Excellent yields, convenient, environmentally friendly | tandfonline.com |

| Sulfated Polyborate | Heating (80°C) | High yields, short reaction times, recyclable catalyst | ias.ac.in |

| Cellulose Sulfuric Acid | Grinding, room temperature | Biodegradable and reusable catalyst, high purity | tandfonline.com |

| None (Microwave) | Microwave irradiation | Rapid, high yields, cleaner process | e-journals.inudayton.edu |

Aqueous Medium Reactions

Water is considered an ideal green solvent due to its abundance, non-toxicity, and non-flammability. rsc.org The synthesis of quinoxalines in aqueous media aligns with green chemistry principles by eliminating the need for hazardous organic solvents. researchgate.netnih.gov

Several methodologies have been developed for synthesizing quinoxaline derivatives in water. One such method involves the condensation of α-halo ketones with o-phenylenediamines at 80°C, which proceeds in high yield without the need for any catalyst. rsc.org Another approach uses a catalytic amount of tetraethylammonium (B1195904) bromate (B103136) in water to mediate the condensation of 1,2-diketones and 1,2-diamines, resulting in short reaction times and high yields. bioinfopublication.orgresearchgate.net The use of biodegradable ionic liquids, such as [C8dabco]Br, as catalysts in aqueous media has also been reported to be effective and allows for catalyst recycling. researchgate.net These aqueous methods often feature simple work-up procedures, high atom economy, and are environmentally benign. researchgate.netbioinfopublication.org

Microwave-Assisted Synthesis

Microwave irradiation has become a powerful tool in organic synthesis, offering significant advantages over conventional heating methods, such as dramatic reductions in reaction times (from hours to minutes), improved yields, and higher product purity. ijirt.orge-journals.intandfonline.com This technique is particularly well-suited for the synthesis of quinoxaline derivatives, providing a rapid and energy-efficient route. ijirt.orgnih.gov

Microwave-assisted synthesis of quinoxalines can be performed under various conditions, including solvent-free ("dry media") approaches or using green solvents like polyethylene (B3416737) glycol (PEG) or ethanol. tandfonline.comresearchgate.net In a solvent-free setting, reactants can be adsorbed onto a mineral support like acidic alumina, which also acts as a catalyst, leading to high yields in just a few minutes. researchgate.net When a polar solvent is used, it can act as an energy transfer medium, facilitating the reaction. researchgate.net For example, the condensation of 1,2-diamines with 1,2-dicarbonyl compounds has been successfully carried out in PEG-400 under microwave irradiation, yielding excellent results with simple operation. tandfonline.com This method is considered a safer, cleaner, and environmentally benign alternative to traditional protocols. e-journals.in

| Reaction Medium | Catalyst/Support | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Solvent-free | None | 3.5 minutes | 80-90% | e-journals.in |

| Solvent-free | Acidic Alumina | 3 minutes | 80-86% | researchgate.net |

| PEG-400 | PEG-400 | Short | Excellent | tandfonline.com |

| DMSO | None | 3.5 minutes | Excellent | e-journals.in |

Ultrasonic Irradiation Approaches

Ultrasound-assisted organic synthesis is a green chemistry technique that utilizes acoustic cavitation to accelerate reactions. niscpr.res.intandfonline.com This method enhances mass transfer and reaction rates, often under milder conditions and in shorter time frames compared to conventional methods. ijirt.orgniscpr.res.in

The synthesis of quinoxaline derivatives has been effectively achieved using ultrasonic irradiation. niscpr.res.in For instance, the oxidative cyclization of o-phenylenediamine and α-bromo ketones can be carried out in ethanol with a base under ultrasound, providing a simple, environmentally friendly route with mild conditions and reduced reaction times. niscpr.res.in Catalyst-free synthesis is also possible; the condensation of various 1,2-diamines and 1,2-diketones proceeds in excellent yields (80-99%) in ethanol at room temperature under ultrasound irradiation. researchgate.netscielo.br The choice of solvent can be critical, with protic solvents like ethanol often providing the best results in terms of yield and reaction time. niscpr.res.in This approach offers advantages such as high yields, simple experimental operations, lower reaction temperatures, and economic and environmental benefits. tandfonline.comresearchgate.net

Atom Economy and Waste Minimization in Synthetic Routes

A core principle of green chemistry is the design of synthetic routes that maximize the incorporation of all materials used in the process into the final product (high atom economy) and minimize the generation of waste. ijirt.orgrsc.org In the context of quinoxaline synthesis, this is achieved by developing efficient, one-pot condensation reactions that avoid the use of toxic reagents and solvents, thereby reducing the environmental factor (E-factor). rsc.orgunicam.it

Methodologies that contribute to high atom economy and waste minimization include:

Catalyst-free reactions : Performing the synthesis in benign media like water or under solvent-free conditions without a catalyst simplifies the process and eliminates waste associated with catalyst production and removal. rsc.orgresearchgate.net

Recyclable Catalysts : The use of heterogeneous or recyclable catalysts, such as sulfated polyborate or biodegradable ionic liquids, allows for their repeated use, reducing waste and cost. ias.ac.inresearchgate.net

Use of Green Solvents : Employing water or natural deep eutectic solvents (NADESs) instead of volatile organic compounds significantly lowers the process mass intensity (PMI) and E-factor. unicam.it For example, using a choline (B1196258) chloride/water NADES allows for a fast reaction and the ability to recycle the solvent system multiple times. unicam.it

Solvent-Free Protocols : Eliminating solvents altogether, as seen in mechanochemical grinding methods, leads to a near-zero E-factor, representing an exceptionally sustainable approach. rsc.org

These strategies align with the global goal of sustainable development by significantly reducing the environmental footprint of chemical synthesis. tandfonline.com

Multi-Component and One-Pot Synthetic Strategies

Multi-component reactions (MCRs) and one-pot syntheses have emerged as powerful tools in organic synthesis, offering significant advantages in terms of efficiency, atom economy, and reduced waste generation. In the context of quinoxaline synthesis, these strategies allow for the construction of the bicyclic ring system in a single operation from simple and readily available starting materials.

An innovative one-pot approach involves the iron-catalyzed transfer hydrogenative condensation of 2-nitroanilines with vicinal diols. nih.gov This method is particularly noteworthy as it circumvents the need for external oxidizing or reducing agents. The iron catalyst facilitates both the reduction of the nitro group to an amine and the oxidation of the diol to a 1,2-dicarbonyl compound in situ. These intermediates then undergo condensation to form the quinoxaline ring. For instance, the reaction of a substituted 2-nitroaniline (B44862) with a vicinal diol in the presence of an iron complex can yield the corresponding quinoxaline derivative in good yields. nih.gov This strategy can be adapted for the synthesis of 2-methyl-6-aminoquinoxaline by starting with the appropriately substituted 4-amino-2-nitroaniline and a suitable diol that would introduce the methyl group at the 2-position.

Another versatile one-pot synthesis of 2-methylquinoxaline derivatives utilizes glycerol as a C3 source in a reaction with 1,2-phenylenediamines catalyzed by iridium complexes bearing an N-heterocyclic carbene (NHC) ligand. This environmentally benign approach boasts excellent atom efficiency. The reaction proceeds under reflux conditions, and by using a substituted 1,2-phenylenediamine such as 1,2,4-triaminobenzene, it is conceivable to synthesize this compound directly.

Furthermore, a convenient one-pot, metal-free synthesis of substituted quinoxalines has been developed from o-phenylenediamines and ynones. acs.org This process involves a sequence of an intermolecular Michael addition, a dehydration condensation, and a base-promoted C-α-CH2-extrusion, affording a high degree of regioselectivity. acs.org While not a direct multi-component reaction in the strictest sense, its one-pot nature and high efficiency make it a valuable strategy.

Below is an interactive data table summarizing various one-pot synthetic strategies for quinoxaline derivatives.

| Catalyst/Promoter | Reactants | Key Features | Reference |

| Iron Complex | 2-Nitroanilines, Vicinal Diols | Transfer hydrogenative condensation, no external redox agents. | nih.gov |

| Iridium-NHC Complex | 1,2-Phenylenediamines, Glycerol | Utilizes a renewable C3 source, high atom economy. | |

| Base-promoted | o-Phenylenediamines, Ynones | Metal-free, high regioselectivity, CH2-extrusion. | acs.org |

Stereoselective and Regioselective Synthesis Considerations

The control of stereochemistry and regiochemistry is paramount in the synthesis of complex organic molecules. While this compound itself is not chiral, the development of stereoselective methods for the synthesis of quinoxaline derivatives is a burgeoning area of research, particularly for the synthesis of chiral ligands and biologically active molecules.

Stereoselective Synthesis:

Stereoselective synthesis of quinoxalines often focuses on the creation of chiral centers within the quinoxaline scaffold or its derivatives. One notable example is the asymmetric synthesis of tetrahydroquinoxalines, the reduced form of quinoxalines. While not directly applicable to the aromatic this compound, these methods highlight the potential for creating chiral quinoxaline-based structures. For instance, the enantioselective synthesis of atropisomeric indoles via iron-catalyzed oxidative cross-coupling suggests that similar strategies could potentially be explored for quinoxalines to create axially chiral biaryl systems. ox.ac.uk The synthesis of long-chain quinoxaline metallocyclophanes has also demonstrated stereoisomerism, where the configuration of the metal complexes leads to an extended molecular shape. nih.gov

Regioselective Synthesis:

Regioselectivity is a critical consideration in the synthesis of unsymmetrically substituted quinoxalines like this compound. The reaction of an unsymmetrical 1,2-diaminobenzene with an unsymmetrical 1,2-dicarbonyl compound can potentially lead to a mixture of two regioisomers.

A concise approach for the regioselective synthesis of quinoxalin-2-one derivatives has been developed where the regioselectivity is controlled by the acidity or basicity of the reaction medium. semanticscholar.org In acidic conditions, one regioisomer is predominantly formed, while in basic conditions, the other isomer is favored. This acid/base-regulated strategy offers a powerful tool for controlling the outcome of the cyclization reaction. Although this method yields a quinoxalin-2-one, it demonstrates a key principle of regiocontrol that could be applied to the synthesis of other quinoxaline derivatives.

The reaction of substituted o-phenylenediamines with α-ketoesters can be directed to selectively produce either the 6-substituted or 7-substituted quinoxalin-2-one as the major product by tuning the reaction conditions. semanticscholar.org For example, using acetic acid promotes the formation of one isomer with a high ratio, which can be reversed by using basic conditions. semanticscholar.org

The regioselective synthesis of asymmetrically substituted 2-quinoxalinol salen ligands has also been reported, where the regioselectivity of the imine formation was determined through isotopic labeling experiments. nih.gov This level of control is crucial for the synthesis of well-defined metal complexes and functional materials.

Advanced Precursor Synthesis for Functionalized Quinoxalines

The synthesis of functionalized quinoxalines often relies on the availability of appropriately substituted precursors, particularly substituted 1,2-diaminobenzenes and 1,2-dicarbonyl compounds. The development of efficient methods for the synthesis of these precursors is therefore of great importance.

A direct precursor to this compound is 2-methyl-6-nitroquinoxaline, which can be subsequently reduced to the desired amine. A method for the bulk scale synthesis of 2-methyl-6-nitroquinoline (B57331) has been reported, and similar principles can be applied to the synthesis of the quinoxaline analogue. nih.gov This involves the reaction of 4-nitroaniline (B120555) with crotonaldehyde. The subsequent reduction of the nitro group is a standard transformation in organic synthesis.

The synthesis of functionalized 1,2-diaminobenzene derivatives is another key aspect. Poly(1,2-diaminobenzene) has been synthesized through the oxidation of 1,2-diaminobenzene, showcasing the reactivity of this precursor. uss.clresearchgate.net Substituted 1,2-diaminobenzenes can be prepared through various aromatic substitution reactions, followed by reduction of a nitro group ortho to an amino group.

The following table lists some key precursors and their synthetic relevance for preparing functionalized quinoxalines.

| Precursor | Target Moiety | Synthetic Relevance | Reference |

| 2-Methyl-6-nitroquinoxaline | This compound | Direct precursor, requires reduction of the nitro group. | nih.gov |

| Substituted 1,2-Diaminobenzenes | Substituted Quinoxalines | Key building block for introducing substituents on the benzene (B151609) ring of the quinoxaline core. | uss.clresearchgate.net |

| Vicinal Diols | 1,2-Dicarbonyl compounds | In situ generation of dicarbonyls in one-pot syntheses. | nih.gov |

Chemical Transformations and Functionalization of 2 Methylquinoxalin 6 Amine Scaffolds

Electrophilic Aromatic Substitution Reactions on the Quinoxaline (B1680401) Core

The electron-donating nature of the amino group at the C-6 position and the methyl group at the C-2 position influences the regioselectivity of electrophilic aromatic substitution on the 2-Methylquinoxalin-6-amine (B6236661) core. The benzene (B151609) ring of the quinoxaline system is generally more susceptible to electrophilic attack than the pyrazine (B50134) ring.

Halogenation Strategies

Halogenation of aminoquinoxalines is a key transformation for introducing a handle for further functionalization, such as cross-coupling reactions. The directing effect of the amino group at C-6 makes the C-5 position the most probable site for electrophilic attack.

For instance, the bromination of 6-aminoquinoxaline (B194958) with bromine in glacial acetic acid at low temperatures (0°C) selectively yields 6-amino-5-bromoquinoxaline. Similarly, reagents like N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) in solvents like dichloromethane (B109758) are effective for this regioselective bromination. smolecule.comgoogle.com The use of DBDMH can result in high yields, up to 97.6%. This high regioselectivity is attributed to the electron-donating effect of the amino group activating the C-5 position for electrophilic attack.

Table 1: Halogenation of Aminoquinoxalines

| Starting Material | Reagent(s) | Solvent | Product | Yield | Reference(s) |

|---|---|---|---|---|---|

| 6-Aminoquinoxaline | Bromine | Glacial Acetic Acid | 6-Amino-5-bromoquinoxaline | 82% | |

| 6-Aminoquinoxaline | Dibromohydantoin | Dichloromethane | 6-Amino-5-bromoquinoxaline | 98% | |

| 6-Aminoquinoxaline | N-Bromosuccinimide | Halogenated Solvents | 6-Amino-5-bromoquinoxaline | - | smolecule.com |

Nitration and Subsequent Reduction for Amine Introduction

Nitration of the quinoxaline ring typically requires harsh conditions, such as a mixture of concentrated nitric acid and sulfuric acid (or oleum), due to the deactivating effect of the nitrogen atoms in the pyrazine ring. core.ac.ukijpsr.come-journals.in The reaction on an unsubstituted quinoxaline under forcing conditions can lead to a mixture of 5-nitroquinoxaline (B91601) and 5,7-dinitroquinoxaline. core.ac.uke-journals.in For substituted quinoxalines, the position of nitration is influenced by the existing substituents. For example, nitration of quinoxalin-2(1H)-ones can occur selectively at the C5 or C7 position. rsc.orgresearchgate.net

The introduction of a nitro group onto the this compound scaffold would likely be directed by the activating amino and methyl groups. Once introduced, the nitro group can be readily reduced to an additional amino group, providing a route to diaminosubstituted quinoxalines. Common reduction methods include catalytic hydrogenation with palladium on carbon (Pd/C) or using reducing agents like tin(II) chloride or sodium dithionite. thieme-connect.de For example, 6-nitroquinoxaline (B1294896) can be reduced to 6-aminoquinoxaline using Pd/C in methanol (B129727) or ethanol (B145695) at elevated temperature and pressure. This subsequent reduction is a crucial step for accessing precursors for more complex molecules. nih.gov

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNA_r_) reactions are a powerful tool for modifying the quinoxaline core, particularly when it is substituted with a good leaving group like a halogen.

Modification of Halo-Substituted Quinoxalines with Amines

Halo-substituted quinoxalines are valuable intermediates for the synthesis of aminoquinoxalines. mdpi.com The reaction of a halo-quinoxaline, such as a fluoro- or chloro-derivative, with various primary or secondary amines can introduce a diverse range of amino functionalities onto the quinoxaline scaffold. These reactions often require elevated temperatures and can be accelerated using microwave irradiation. mdpi.com For instance, 6-fluoroquinoxalines react with various aliphatic amines and nitrogen-containing heterocycles in the presence of a base like potassium carbonate in DMSO, with reaction times significantly shortened by microwave heating. mdpi.com

The efficiency of these substitutions can be influenced by the nature of the amine and the substituents on the quinoxaline ring. mdpi.com Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a versatile and widely used method for forming C-N bonds between aryl halides and amines under milder conditions. jk-sci.comorganic-chemistry.orgnih.gov This reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. jk-sci.com

Table 2: Nucleophilic Substitution of 6-Fluoroquinoxalines with Amines

| 6-Fluoroquinoxaline Derivative | Amine | Conditions | Yield | Reference(s) |

|---|---|---|---|---|

| 6-Fluoroquinoxaline | Pyrrolidine | K₂CO₃, DMSO, 200°C, 30 min (Microwave) | - | mdpi.com |

| 2,3-Difuryl-6-fluoroquinoxaline | Cyclic Secondary Amines | K₂CO₃, DMSO, Microwave | Excellent | mdpi.com |

| 2,3-Dimethyl-6-fluoroquinoxaline | Amines | K₂CO₃, DMSO, Microwave (prolonged time) | - | mdpi.com |

Ether Linkage Formation

The formation of ether linkages on the quinoxaline scaffold can be achieved through nucleophilic substitution of a halo-quinoxaline with an alcohol or a phenol. The Ullmann condensation, a copper-catalyzed reaction, is a classic method for the synthesis of diaryl ethers from an aryl halide and a phenol. google.comorganic-chemistry.org While traditional Ullmann conditions can be harsh, modern variations use catalytic amounts of copper and can proceed at lower temperatures. google.comresearchgate.net For example, 2-chloro-3-methylquinoxaline (B189447) can react with 4-hydroxybenzaldehyde (B117250) to form an ether linkage at the C-2 position. nih.gov The synthesis of poly(aryl ether phenylquinoxaline) has also been accomplished via Ullmann ether condensation. grafiati.comkisti.re.kr

Carbonyl and Amine Group Derivatization

The existing amino group at the C-6 position of this compound is a prime site for derivatization to generate a wide array of analogs. Standard reactions for primary amines, such as acylation and sulfonylation, can be readily applied.

Acylation of the amino group to form amides can be achieved using acyl chlorides or anhydrides. Similarly, sulfonylation with sulfonyl chlorides in the presence of a base yields sulfonamides. mdpi.com For example, 2,3-diphenylquinoxaline-6-sulfonyl chloride, formed from the corresponding quinoxaline, reacts with various amines to produce a library of quinoxaline sulfonamides. mdpi.com While direct sulfonation of the amino group on 6-aminoquinoxaline-2,3(1H,4H)-dione is not documented, analogous quinoxaline-diones can be sulfonated at the 6-position with chlorosulfonic acid.

Recent developments have also explored the C-H acylation of quinoxalin-2(1H)-ones at the C-3 position using aldehydes or α-oxo-carboxylic acids, often employing mechanochemical or photoredox catalysis. rsc.orgrsc.orgresearchgate.net These methods provide direct routes to C3-acylated quinoxalinones. rsc.org

Schiff Base Formation

The reaction of a primary amine with an aldehyde or a ketone results in the formation of an imine, commonly known as a Schiff base. ekb.eg This condensation reaction is a fundamental transformation in organic synthesis, initiated by the nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration to yield the final azomethine group (-C=N-). dergipark.org.tr

For this compound, the primary amino group at the 6-position readily undergoes condensation with various aromatic and aliphatic aldehydes. The general procedure involves refluxing equimolar amounts of the aminoquinoxaline and the respective aldehyde in a suitable solvent, such as glacial acetic acid or ethanol. dergipark.org.trnih.gov The formation of the Schiff base introduces a new substituent onto the quinoxaline core, connected via an imine linkage, which can be valuable for further synthetic modifications or for evaluating the biological properties of the resulting compounds.

The general reaction is as follows:

This compound + R-CHO → 2-Methyl-6-(arylideneamino)quinoxaline + H₂O

Below is a table summarizing examples of Schiff base formation from aromatic amines.

Table 1: Synthesis of Schiff Bases from Aromatic Amines and Aldehydes

| Amine Reactant | Aldehyde Reactant | Solvent | Conditions | Product | Ref |

|---|---|---|---|---|---|

| Naphtha[1,2-d]thiazol-2-amine | Substituted aromatic aldehyde | Glacial Acetic Acid | Reflux, 8h | 2-(Substituted-benzylideneamino)naphthothiazole | nih.gov |

| 2,5-Diamino benzene sulfonic acid | 2-Hydroxybenzaldehyde | Ethanol | Reflux, 5h | 2,5-bis((E)-(2-hydroxybenzylidene)amino)benzene sulfonic acid | dergipark.org.tr |

Mannich Reactions

The Mannich reaction is a three-component condensation that involves the aminoalkylation of an acidic proton located adjacent to a carbonyl group. wikipedia.orgtaylorandfrancis.com The reactants are typically an aldehyde (often formaldehyde), a primary or secondary amine, and a carbonyl compound. wikipedia.orgbyjus.com The reaction proceeds through the formation of an iminium ion from the amine and formaldehyde (B43269), which then acts as an electrophile for the enol form of the carbonyl compound. wikipedia.orgbyjus.com

In the context of this compound, the 6-amino group can serve as the amine component in the Mannich reaction. This allows for the introduction of a β-aminocarbonyl moiety onto the quinoxaline scaffold. The reaction involves treating this compound with formaldehyde and a compound containing an active methylene (B1212753) group, such as a ketone, in an appropriate solvent. This transformation provides a pathway to more complex structures with potential applications in medicinal chemistry. researchgate.netscribd.com While specific examples involving this compound are not prevalent in the cited literature, the general reactivity of aromatic amines in Mannich reactions suggests its feasibility. gijash.comrsc.org

The general mechanism involves two main steps:

Formation of an iminium ion from the amine and formaldehyde. byjus.com

Attack of the enolized ketone on the iminium ion to form the Mannich base. byjus.com

Amide Bond Formation

The amino group of this compound is a key functional handle for the synthesis of amide derivatives. Amide bonds can be readily formed through the acylation of the amine with various reagents, such as acyl chlorides, acid anhydrides, or by coupling with carboxylic acids using activating agents. libretexts.orgsioc-journal.cn

A common method involves the Schotten-Baumann reaction, where an acyl chloride is added to a solution of the amine in the presence of a base. fishersci.it Alternatively, modern coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or carbodiimides can be used to facilitate amide bond formation directly from carboxylic acids under mild conditions. fishersci.it These methods have been applied to synthesize a variety of N-quinoxalinyl benzamides. For instance, N-(4-methoxyphenyl)-3-((3-methylquinoxalin-2-yl)amino)benzamide has been synthesized, demonstrating the utility of this reaction. mdpi.com This transformation is crucial for creating diverse libraries of compounds for structure-activity relationship (SAR) studies.

Table 2: Selected Methods for Amide Synthesis

| Method | Reagents | General Conditions | Ref |

|---|---|---|---|

| Acyl Chloride | Amine, Acyl Chloride, Base (e.g., DIEA) | DCM, RT, 8-16h | fishersci.it |

| Carbodiimide | Carboxylic Acid, Amine, Carbodiimide, HOBt, Base | DMF, 0°C to RT, 30-60 min | fishersci.it |

| HATU Coupling | Carboxylic Acid, Amine, HATU, Base (e.g., DIEA) | DMF, 0°C to RT, 30-60 min | fishersci.it |

Urea (B33335) and Thiourea (B124793) Derivatives

The primary amine of this compound can be converted into urea and thiourea derivatives through reactions with isocyanates and isothiocyanates, respectively. These functional groups are important pharmacophores found in many biologically active molecules. nih.gov

The synthesis of thiourea derivatives is typically achieved by reacting the amine with an appropriate isothiocyanate in a suitable solvent. nih.gov For example, 1-phenyl-3-(4-(quinoxalin-2-yl)amino)phenyl) thiourea derivatives have been synthesized as part of studies exploring their biological activities. mdpi.com Similarly, urea derivatives are formed when the amine reacts with an isocyanate. The synthesis of isothiocyanates themselves often starts from a primary amine, which is converted to a dithiocarbamate (B8719985) salt using carbon disulfide, followed by desulfurization. d-nb.inforesearchgate.net These reactions expand the chemical space accessible from the this compound starting material.

Table 3: Synthesis of N-acyl Thiourea Derivatives

| Step | Reaction | Reagents | Conditions | Ref |

|---|---|---|---|---|

| 1 | Isothiocyanate Formation | Acid Chloride, Ammonium Thiocyanate | Anhydrous Acetone | nih.gov |

C-H Functionalization Strategies

Direct functionalization of carbon-hydrogen (C-H) bonds represents an atom-economical approach to modify the core structure of heterocyclic compounds like this compound. These strategies allow for the introduction of new substituents at positions that are otherwise difficult to functionalize through classical methods. Research in this area has focused on the C-H bonds of the quinoxaline ring and the methyl group at the C-2 position.

Alkylation and Arylation Methods

Alkylation: C-H alkylation of the 2-methylquinoxaline (B147225) scaffold has been achieved through various transition-metal-catalyzed reactions. One approach involves the alkylation of the C(sp³)–H bonds of the methyl group. For example, 2-methyl N-heteroarenes, including 2-methylquinoxaline, can be alkylated with alcohols using catalysts based on iridium, nickel, or cobalt. mdpi.com However, the reactivity of 2-methylquinoxaline can sometimes be lower compared to other heterocycles like 2-methylquinoline. mdpi.com Another strategy is the direct C-H alkylation of the quinoxalinone ring (an oxidized derivative) at the C-3 position using organoboron compounds in an electrochemical setup. rsc.org Furthermore, palladium-catalyzed non-directed C-H alkylation has been reported where 2-methyl quinoxaline itself can act as a ligand to facilitate the reaction. chemrxiv.orgchemrxiv.org

Arylation: Direct C-H arylation of the quinoxaline core, particularly at the C-3 position of quinoxalin-2(1H)-ones, has been extensively studied. researchgate.net These reactions often employ palladium catalysts and various arylating agents like arylboronic acids, arylamines, or diaryliodonium salts. researchgate.net For 2-arylquinoxalines, the quinoxaline moiety can function as an integrated directing group to facilitate the ortho-arylation of the C-2 aryl substituent. souleresearchgroup.org These methods provide powerful tools for synthesizing complex, poly-aromatic quinoxaline structures.

Direct Amination of Quinoxalinones

The direct amination of C-H bonds is a valuable transformation for introducing nitrogen-containing functional groups. In the context of the quinoxaline scaffold, this reaction is predominantly reported for quinoxalin-2(1H)-one derivatives, which are accessible from 2-methylquinoxaline precursors via oxidation. The C-H amination typically occurs at the C-3 position of the quinoxalinone ring.

Several methodologies have been developed to achieve this transformation:

Metal-Free Amination: Hypervalent iodine reagents, such as PIDA (phenyliodine diacetate), can mediate the direct C-H amination of quinoxalinones with heteroaromatic amines under metal-free conditions. rhhz.net

Copper-Catalyzed Amination: Copper-based catalysts, including copper-organic frameworks (MOFs), have been employed for the oxidative C-H amination of quinoxalin-2(1H)-ones with both alkylamines and benzylamines, using molecular oxygen as a green oxidant. nih.govresearchgate.net

Electrochemical Amination: An electrochemical approach allows for the dehydrogenative cross-coupling of quinoxalin-2(1H)-ones with a range of secondary amines and azoles, avoiding the need for chemical oxidants. thieme-connect.com

Photocatalytic Amination: Visible-light-induced methods have also been developed for the C-H amination of quinoxalinones, offering a mild and sustainable reaction pathway. acs.org

These strategies highlight that the conversion of the this compound scaffold to its corresponding quinoxalinone derivative opens up a rich area of C-H functionalization chemistry at the C-3 position.

Phosphorylation, Sulfenylation, and Trifluoromethylation

The functionalization of the quinoxaline core is a key strategy for modulating the physicochemical and pharmacological properties of these heterocycles. Among the various transformations, phosphorylation, sulfenylation, and trifluoromethylation introduce important pharmacophores that can enhance biological activity.

Phosphorylation

The introduction of a phosphoryl group onto the quinoxaline scaffold can be achieved through methods like visible-light photoredox catalysis. While direct phosphorylation of this compound is not extensively detailed, related transformations on quinoxalin-2(1H)-one derivatives provide insight into potential synthetic routes. For instance, the C3-H phosphorylation of quinoxalin-2(1H)-ones has been accomplished using various diarylphosphine oxides. acs.orgacs.org This type of reaction typically involves a radical mechanism, often initiated by a photocatalyst, to form a C-P bond. acs.org A general protocol might involve reacting the quinoxaline substrate with a phosphorylating agent, such as diphenylphosphine (B32561) oxide, in the presence of a suitable catalyst and light source. acs.org

Sulfenylation

Sulfenylation introduces a thioether linkage, a common motif in bioactive molecules. The C3-position of quinoxalin-2(1H)-one is susceptible to functionalization, including sulfenylation. researchgate.net Photocatalyst-free, visible-light-promoted cross-dehydrogenative coupling (CDC) reactions between quinoxalin-2(1H)-ones and thiols have been developed. researchgate.netrsc.org These reactions can proceed in the open air, using dioxygen as a crucial component of the transformation. researchgate.net The mechanism is believed to involve the generation of a thiyl radical from the thiol, which then attacks the quinoxalinone ring. researchgate.net Heterogeneous catalysts, such as graphitic carbon nitride (g-C3N4), have also been employed to facilitate this transformation under visible light, offering advantages in catalyst recyclability. nih.gov

| Reaction | Quinoxaline Substrate | Reagent | Conditions | Product | Yield | Ref |

| Sulfenylation | Quinoxalin-2(1H)-one | Thiophenol | Visible light, air, catalyst-free | 3-(phenylthio)quinoxalin-2(1H)-one | Good to excellent | researchgate.netrsc.org |

| Sulfenylation | Quinoxalin-2(1H)-one | Various thiols | g-C3N4, visible light, air | 3-sulfenylated quinoxalin-2(1H)-ones | Good to excellent | nih.gov |

| Sulfenylation | Quinoxalin-2(1H)-one | Various thiols | Rhodamine B, visible light, air | 3-sulfenylated quinoxalin-2(1H)-ones | Good | rsc.org |

Trifluoromethylation

The trifluoromethyl (CF3) group is a valuable substituent in medicinal chemistry due to its ability to enhance metabolic stability, lipophilicity, and binding affinity. Trifluoromethylation of quinoxaline scaffolds can be achieved through various radical-based methods. Reagents like sodium trifluoromethanesulfinate (CF3SO2Na), also known as the Langlois' reagent, are common sources for the CF3 radical. researchgate.netnih.gov

Visible-light-mediated C-H trifluoromethylation of quinoxalin-2(1H)-ones at the C3-position has been reported without the need for an external photocatalyst. researchgate.net In some cases, the quinoxalinone substrate itself can act as a photosensitizer. acs.org Copper-catalyzed reactions also provide a pathway for trifluoromethylation, where a Cu-CF3 species is generated in situ and reacts with the heterocyclic substrate. beilstein-journals.org These reactions can convert aromatic amines into trifluoromethylated arenes via Sandmeyer-type transformations. beilstein-journals.orgorganic-chemistry.org Graphene oxide has also been explored as a carbocatalyst for the multicomponent trifluoromethylation of quinoxalinones with alkynes and Langlois' reagent. nih.gov

| Reaction | Substrate | CF3 Source | Conditions | Product | Yield | Ref |

| Trifluoromethylation | Quinoxalin-2(1H)-one | CF3SO2Na | Visible light (blue LEDs), air | 3-Trifluoromethylquinoxalin-2(1H)-one | Moderate to excellent | researchgate.net |

| Trifluoromethylation | Arylamine | Umemoto's reagent | Cu(OTf)2, iAmONO | Trifluoromethylated arene | Modest to good | beilstein-journals.org |

| Trifluoromethylation | Quinoxalinone, Alkyne | CF3SO2Na | Graphene Oxide, 120 °C | 3-Trifluoroalkylated quinoxalin-2(1H)-one | Moderate to good | nih.gov |

Cyclization Reactions Involving this compound Fragments

The this compound scaffold can serve as a building block for the synthesis of more complex, fused heterocyclic systems. Cyclization reactions often involve the amino group at the C6 position or functional groups introduced at other positions of the quinoxaline ring.

A notable example involves the transformation of 2-hydrazino-3-methylquinoxaline, a derivative conceptually related to this compound. This hydrazino derivative undergoes condensation with substituted benzoylacetonitriles to yield 2-(5-amino-3-arylpyrazol-1-yl)-3-methylquinoxalines. research-nexus.net These products are versatile intermediates for further cyclization. For instance, they can be converted into tetracyclic systems like 3,4-diaryl-1-(3-methylquinoxalin-2-yl)-4,8-dihydro-1H-pyrazolo[3,4-e] beilstein-journals.orgthiazepin-7(6H)-ones. Another pathway leads to the formation of 2-(3-aryl-4,5,6,7-tetrahydro-5-alkyl/aryl-1H-pyrazolo[3/4-d]pyrimidin-1-yl)-3-methylquinoxalines. research-nexus.net

Another strategy for forming fused quinoxalines is the intramolecular cyclization of appropriately substituted precursors. For example, mono-propargylated aromatic ortho-diamines can undergo intramolecular hydroamination and hydroarylation, catalyzed by main group metal Lewis acids like tin(IV) chloride or indium(III) chloride, to form the quinoxaline ring system. rsc.org This methodology can be performed in a one-pot manner starting from ortho-nitro N-propargyl anilines, which involves an initial reduction of the nitro group to an amine, followed by cyclization. rsc.org While this builds the quinoxaline core itself, similar principles of intramolecular cyclization could be applied to derivatives of this compound to construct additional fused rings.

| Starting Material | Reagents | Conditions | Product | Ref |

| 2-Hydrazino-3-methylquinoxaline, Substituted benzoylacetonitriles | - | Condensation | 2-(5-Amino-3-arylpyrazol-1-yl)-3-methylquinoxalines | research-nexus.net |

| ortho-Nitro N-propargylaniline | SnCl2·2H2O or In powder, HCl | Reflux in 2-propanol | 2-Methylquinoxalines | rsc.org |

| 2-(5-Amino-3-arylpyrazol-1-yl)-3-methylquinoxalines | Varies | Cyclization | Fused pyrazolothiazepines or pyrazolopyrimidines | research-nexus.net |

Oxidative and Reductive Transformations

The this compound scaffold is amenable to both oxidative and reductive chemical changes, which can alter the oxidation state of the heterocyclic core, the methyl group, or the amino substituent.

Oxidative Transformations

The methyl group at the C2 position is a common site for oxidation. Biocatalytic methods have been developed for the selective oxidation of 2-methylquinoxaline to 2-quinoxalinecarboxylic acid. researchgate.net This transformation is achieved using microorganisms or their isolated enzymes, such as monooxygenases and dioxygenases, which can perform multi-step oxidations from a methyl group to a carboxylic acid under mild conditions. researchgate.net Chemical oxidation can also be employed. For instance, the N-hydroxyphthalimide (NHPI) radical catalyst system, often used with co-catalysts like Co(II) or Mn(II) salts under an oxygen atmosphere, can oxidize methyl-substituted aza-aromatics to their corresponding carboxylic acids. researchgate.net

The nitrogen atoms of the quinoxaline ring can be oxidized to form N-oxides. The synthesis of quinoxaline 1,4-dioxides can be achieved by the direct oxidation of the parent quinoxaline. mdpi.com Furthermore, the amino group can participate in oxidative coupling reactions. For example, visible light-induced C-H/N-H cross-dehydrogenative coupling between quinoxalinones and aliphatic amines can form 3-aminoquinoxalin-2(1H)-ones, using air as a green oxidant and without the need for an external photocatalyst. acs.org

Reductive Transformations

Reductive processes typically target the pyrazine ring of the quinoxaline system. The reduction of the quinoxaline core can lead to dihydro- or tetrahydroquinoxaline derivatives. A key synthetic route to quinoxalines involves the reductive cyclization of ortho-nitroaniline derivatives. For example, the one-pot synthesis of 2-methylquinoxalines from ortho-nitro N-propargyl anilines involves the stoichiometric reduction of the nitro group using reagents like tin(II) chloride dihydrate (SnCl2·2H2O) or indium powder, followed by acid-catalyzed cyclization. rsc.org This highlights the compatibility of the quinoxaline-forming cyclization with in situ reduction conditions.

| Reaction Type | Substrate | Reagents/Catalyst | Product | Ref |

| Oxidation | 2-Methylquinoxaline | Biocatalyst (e.g., monooxygenase) | 2-Quinoxalinecarboxylic acid | researchgate.net |

| Oxidation | Quinoxalin-2(1H)-one, Aliphatic amine | Visible light, air | 3-Aminoquinoxalin-2(1H)-one | acs.org |

| Oxidation | Quinoxaline | Oxidizing agents | Quinoxaline 1,4-dioxide | mdpi.com |

| Reduction/Cyclization | ortho-Nitro N-propargylaniline | SnCl2·2H2O or In powder | 2-Methylquinoxaline | rsc.org |

Synthesis and Exploration of Derivatives and Analogues of 2 Methylquinoxalin 6 Amine

Quinoxalinone Derivatives

Quinoxalinone derivatives are a significant class of compounds synthesized from 2-Methylquinoxalin-6-amine (B6236661) and its parent structures. The synthesis often involves the condensation of an appropriately substituted o-phenylenediamine (B120857) with α-keto acids or their esters.

A common method for synthesizing quinoxalin-2(1H)-one derivatives involves the reaction of o-phenylenediamines with α-keto compounds. For instance, the condensation of 4-benzoyl-1,2-phenylenediamine with sodium pyruvate (B1213749) in acetic acid yields 6-benzoyl-3-methyl-2(1H)quinoxalinone as the major product. mdpi.com This reaction's regioselectivity is governed by the electronic effects of the substituents on the diamine. The benzoyl group deactivates the para-amino group, leading the meta-amino group to initiate the cyclization. mdpi.com

Alkylation of the resulting quinoxalinone is a common subsequent reaction. For example, 6-benzoyl-3-methyl-2(1H)quinoxalinone can be N-alkylated using dimethyl sulphate in the presence of sodium hydroxide (B78521) to produce 6-benzoyl-1,3-dimethyl-2(1H)quinoxalinone. mdpi.com Alternatively, reaction with ethyl chloroacetate (B1199739) in the presence of a base like potassium carbonate affords the corresponding ester derivative. mdpi.com

Another synthetic route to quinoxalinones involves the reductive cyclization of nitro-amino phenyl derivatives. For example, the reaction of 5-chloro-2-nitro-phenylamine with chloroacetyl chloride, followed by reduction of the nitro group and subsequent oxidation, yields 6-chloro-1H-quinoxalin-2-one. sapub.org

The following table summarizes some synthesized quinoxalinone derivatives and their starting materials.

| Starting Material | Reagent(s) | Product | Reference |

| 4-benzoyl-1,2-phenylenediamine | Sodium pyruvate, Acetic acid | 6-benzoyl-3-methyl-2(1H)quinoxalinone | mdpi.com |

| 6-benzoyl-3-methyl-2(1H)quinoxalinone | Dimethyl sulphate, NaOH | 6-benzoyl-1,3-dimethyl-2(1H)quinoxalinone | mdpi.com |

| 6-benzoyl-3-methyl-2(1H)quinoxalinone | Ethyl chloroacetate, K2CO3 | Ethyl (6-benzoyl-3-methyl-2-oxo-2H-quinoxalin-1-yl)acetate | mdpi.com |

| 5-chloro-2-nitro-phenylamine | 1. Chloroacetyl chloride 2. H2/Pd-C 3. H2O2 | 6-chloro-1H-quinoxalin-2-one | sapub.org |

Quinoxaline (B1680401) N-Oxides and Quinoxaline 1,4-Dioxides

Quinoxaline N-oxides and 1,4-dioxides are another important class of derivatives, often synthesized through the Beirut reaction. This reaction involves the condensation of a benzofuroxan (B160326) (a cyclic N-oxide) with a β-dicarbonyl compound or its enamine equivalent. researchgate.netnih.gov The electronic nature of the substituents on the benzofuroxan ring can influence the regioselectivity of the reaction, potentially leading to a mixture of 6- and 7-substituted quinoxaline 1,4-dioxides. researchgate.netnih.gov

For instance, the reaction of a substituted benzofurazan-1-oxide with acetylacetone (B45752) in the presence of triethylamine (B128534) can yield 2-acetyl-3-methylquinoxaline-1,4-dioxide derivatives. brieflands.com These derivatives can then undergo further modifications, such as aldol (B89426) condensation with aromatic aldehydes to produce more complex structures. brieflands.com

The synthesis of 2-acyl-3-trifluoromethylquinoxaline 1,4-dioxides proceeds via the condensation of benzofuroxans with trifluoromethyl-substituted 1,3-dicarbonyl compounds. nih.gov These halogenated quinoxaline 1,4-dioxides can be further functionalized through nucleophilic aromatic substitution, where a halogen atom is replaced by an amine, such as piperazine, to create derivatives with altered properties. nih.gov

The following table provides examples of synthesized quinoxaline N-oxide and 1,4-dioxide derivatives.

| Starting Material | Reagent(s) | Product | Reference |

| Benzofurazan-1-oxide | Acetylacetone, Triethylamine | 2-acetyl-3-methylquinoxaline-1,4-dioxide | brieflands.com |

| 2-acetyl-3-methylquinoxaline-1,4-dioxide | Aryl aldehyde, Diethylamine | 2-(3-aryl-2-propenyl)-3-methylquinoxaline-1,4-dioxides | brieflands.com |

| Substituted Benzofuroxans | Trifluoromethyl-substituted 1,3-dicarbonyl compounds | 2-acyl-3-trifluoromethylquinoxaline 1,4-dioxides | nih.gov |

| 6,7-dihalogeno-3-trifluoromethylquinoxaline 1,4-dioxides | N-Boc-piperazine | 7-(piperazin-1-yl)-3-trifluoromethylquinoxaline 1,4-dioxides | nih.gov |

Polycyclic Systems Incorporating the 2-Methylquinoxaline (B147225) Moiety

The 2-methylquinoxaline core can be integrated into larger, polycyclic systems, such as pyrroloquinoxalines, imidazoquinoxalines, and pyridazinoquinoxalines. These fused heterocyclic systems are often constructed by building additional rings onto the pre-existing quinoxaline structure.

For example, imidazoquinoxalines can be synthesized from quinoxalin-6-amine derivatives. The structural features of these compounds combine the quinoxaline and imidazoline (B1206853) scaffolds, which are both known to be pharmacologically relevant.

The synthesis of polycyclic aromatic hydrocarbons (PAHs) and heteroaromatic systems can be achieved through various modern synthetic methodologies. researchgate.net While not always starting directly from this compound, these methods demonstrate how quinoxaline-like structures can be incorporated into larger, more complex frameworks. For example, palladium-catalyzed cascade reactions involving C-H activation and cyclization can be employed to build fused ring systems. researchgate.net

Another approach involves the annulation of two cyclic systems. whiterose.ac.uk Amine-directed C-H arylation can be used to introduce an aryl group onto a cyclic amine, which can then undergo intramolecular cyclization to form a polycyclic scaffold. whiterose.ac.uk This strategy allows for the creation of diverse and complex three-dimensional structures.

The following table highlights some approaches to synthesizing polycyclic systems related to the quinoxaline framework.

| Synthetic Strategy | Description | Resulting Polycyclic System | Reference |

| Amine-directed C-H arylation/cyclization | An aryl group is introduced onto a cyclic amine, followed by intramolecular cyclization. | Bridged polycyclic scaffolds | whiterose.ac.uk |

| Palladium-catalyzed cascade reaction | C-H activation and decarboxylative cyclization of appropriate starting materials. | Polycyclic aromatic hydrocarbons and heteroaromatics | researchgate.net |

| Diels-Alder reaction | Cycloaddition reaction using furan (B31954) derivatives derived from biomass. | Tricyclic compounds | rsc.org |

Structure–Property Relationships of Substituted this compound Derivatives on Chemical Reactivity and Stability

The amino group at the 6-position is an electron-donating group, which increases the electron density of the aromatic system. This can affect the reactivity of the quinoxaline core towards electrophilic substitution and can also influence the basicity of the nitrogen atoms in the quinoxaline ring.

In quinoxalinone derivatives, the position of substituents can dictate the site of further reactions. For example, in 6-benzoyl-3-methyl-2(1H)quinoxalinone, the benzoyl group acts as an electron-withdrawing group, influencing the acidity of the N-H proton and the nucleophilicity of the nitrogen atom. mdpi.com

For quinoxaline 1,4-dioxides, substituents on the benzene (B151609) ring play a crucial role in their chemical and biological properties. Electron-withdrawing groups, such as halogens, can activate the ring for nucleophilic aromatic substitution, allowing for the introduction of various functional groups. nih.gov This is a key strategy for modifying the properties of these compounds. For instance, the introduction of a halogen atom at the 6-position of 2-acyl-3-trifluoromethylquinoxaline 1,4-dioxides was found to enhance their activity in certain biological assays. nih.gov

The stability of these derivatives can also be affected by substituents. For example, the presence of bulky groups near the reactive centers might sterically hinder reactions, thereby increasing the compound's kinetic stability. The electronic effects of substituents also play a role in thermodynamic stability.

A study on 2,3-substituted quinoxalin-6-amine analogs revealed that modifications at the 2 and 3 positions, as well as the derivatization of the 6-amino group into ureas, significantly impacted their biological activity. researchgate.net This highlights the importance of systematic structural modifications in tuning the properties of the quinoxaline scaffold.

The following table summarizes the effects of different substituents on the properties of quinoxaline derivatives.

| Substituent Type | Position | Effect on Reactivity | Effect on Stability | Reference |

| Electron-donating (e.g., -NH2) | 6-position | Increases electron density, affects basicity | Influences thermodynamic stability | researchgate.net |

| Electron-withdrawing (e.g., -COPh) | 6-position | Deactivates the ring towards electrophiles, influences N-H acidity in quinoxalinones | Can affect stability through electronic effects | mdpi.com |

| Electron-withdrawing (e.g., Halogen) | 6- or 7-position | Activates the ring for nucleophilic substitution in N-oxides | Can influence stability and biological activity | nih.gov |

| Various substituents | 2- and 3-positions | Significantly alters biological and chemical properties | Can provide steric hindrance, affecting kinetic stability | researchgate.net |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, including 2-methylquinoxalin-6-amine (B6236661).

¹H NMR and ¹³C NMR for Structural Elucidation

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for determining the carbon-hydrogen framework of a molecule.

In the ¹H NMR spectrum of a related compound, 2-methylquinoxaline (B147225), the methyl group protons (CH₃) typically appear as a sharp singlet. For this compound, the introduction of the amine group (NH₂) at the 6-position influences the chemical shifts of the aromatic protons. One study reported a sharp singlet at δ 2.825 ppm for the methyl group protons and a broad, D₂O exchangeable singlet at δ 3.742 ppm corresponding to the NH₂ protons. The aromatic protons were observed as a multiplet in the range of δ 6.77-8.00 ppm. nih.gov

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For the parent 2-methylquinoxaline, distinct signals are observed for the methyl carbon and the various carbons of the quinoxaline (B1680401) ring system. The specific chemical shifts for this compound would be influenced by the electron-donating nature of the amino group.

Table 1: Representative ¹H NMR Spectral Data

| Assignment | Chemical Shift (δ) in ppm | Multiplicity | Reference |

|---|---|---|---|

| CH₃ | 2.825 | Singlet | nih.gov |

| NH₂ | 3.742 | Broad Singlet (D₂O exchangeable) | nih.gov |

| Aromatic H | 6.77-8.00 | Multiplet | nih.gov |

Advanced 2D NMR Techniques (e.g., HSQC, HMBC)

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for unambiguously assigning proton and carbon signals and establishing connectivity within the molecule.

HSQC correlates directly bonded proton and carbon atoms. libretexts.org This experiment would definitively link the proton signals of the methyl group and the aromatic rings to their corresponding carbon atoms in this compound.

HMBC reveals correlations between protons and carbons that are separated by two or three bonds. libretexts.org This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular fragments. For instance, an HMBC experiment could show a correlation between the methyl protons and the C2 carbon of the quinoxaline ring, as well as with adjacent ring carbons, confirming the position of the methyl group.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides critical information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy for Functional Group Analysis

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Specific functional groups absorb at characteristic frequencies. For this compound, key IR absorption bands would include:

N-H Stretching: Primary amines (R-NH₂) typically show two bands in the region of 3500-3300 cm⁻¹, corresponding to asymmetric and symmetric stretching vibrations. orgchemboulder.comquimicaorganica.org

C-H Stretching: Aromatic and aliphatic C-H stretching vibrations are expected in the 3100-2850 cm⁻¹ region. uc.edu

N-H Bending: The scissoring vibration of the primary amine group usually appears in the 1650-1580 cm⁻¹ range. orgchemboulder.com

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the quinoxaline ring system are expected in the 1650-1475 cm⁻¹ region. uc.edu

C-N Stretching: The stretching vibration for an aromatic amine C-N bond is typically found in the 1335-1250 cm⁻¹ range. orgchemboulder.com

Raman Spectroscopy Applications

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. savemyexams.com

For this compound (C₉H₉N₃), the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Due to the presence of an odd number of nitrogen atoms, the nominal molecular weight is an odd number (159 g/mol ). libretexts.orgmiamioh.edu

The fragmentation pattern in the mass spectrum provides a molecular fingerprint. Common fragmentation pathways for amines include alpha-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org For aromatic amines, the fragmentation can be more complex, often involving the stable aromatic ring system. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the elemental composition. rsc.org

Table 2: Predicted Mass Spectrometry Data for this compound

| Ion | m/z (predicted) | Description |

|---|---|---|

| [M]⁺ | 159 | Molecular Ion |

| [M+H]⁺ | 160 | Protonated Molecule |

| [M+Na]⁺ | 182 | Sodiated Adduct |

Electronic Spectroscopy: UV-Vis for Electronic Transitions

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is a technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. The wavelengths at which absorption occurs and the intensity of the absorption are characteristic of the molecule's structure, particularly the nature of its chromophores—the parts of the molecule that absorb light.

For aromatic and heterocyclic compounds like this compound, the primary electronic transitions observed are typically π→π* (pi to pi-star) and n→π* (n to pi-star) transitions.

π→π transitions* involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These are generally high-energy transitions, resulting in strong absorption bands.

n→π transitions* involve the promotion of an electron from a non-bonding atomic orbital (like the lone pair on a nitrogen atom) to a π* antibonding orbital. These transitions are typically of lower energy and have weaker absorption intensity compared to π→π* transitions.

In quinoxaline derivatives, the fused aromatic ring system constitutes a large conjugated π-system. The presence of the amino (-NH2) group, an auxochrome, on the ring can influence the absorption maxima (λmax) and their intensities. While specific UV-Vis spectral data for this compound is not extensively detailed in the reviewed literature, analysis of related quinoxaline derivatives shows that the electronic spectra are complex, with multiple absorption bands in the UV region. For instance, studies on other quinoxaline derivatives have confirmed the presence of chemical interactions and the formation of inhibitor-metal complexes in solution through UV-vis spectroscopic analysis. nih.gov

Elemental Analysis (C, H, N)

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This method provides crucial evidence for the elemental composition of a newly synthesized compound, allowing for the verification of its chemical formula. The experimental percentages are compared against the theoretically calculated values based on the proposed molecular formula.

For this compound, the molecular formula is C₉H₉N₃, with a molecular weight of 159.19 g/mol . The theoretical elemental composition can be calculated as follows:

Carbon (C): (9 * 12.011 / 159.19) * 100% = 67.90%

Hydrogen (H): (9 * 1.008 / 159.19) * 100% = 5.70%

Nitrogen (N): (3 * 14.007 / 159.19) * 100% = 26.40%

Synthesis of this compound has been reported, and its composition confirmed using high-resolution mass spectrometry (HRMS), which provides a highly accurate mass measurement that corroborates the elemental formula. acs.org The reported mass spectral data showed a calculated m/z for [C₉H₉N₃ + H]⁺ of 160.0869, with the found value being 160.09, confirming the elemental composition. acs.org

| Element | Theoretical Percentage (%) | Experimental Confirmation Method |

|---|---|---|

| Carbon (C) | 67.90 | High-Resolution Mass Spectrometry (HRMS) acs.org |

| Hydrogen (H) | 5.70 | |

| Nitrogen (N) | 26.40 |

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org By analyzing the diffraction pattern of an X-ray beam scattered by the atoms in a crystal, one can elucidate detailed structural information, including bond lengths, bond angles, and intermolecular interactions that dictate the crystal packing. This information is invaluable for understanding the physical properties of the solid-state material.

While a specific single-crystal X-ray structure for this compound was not found in the reviewed literature, numerous studies on related quinoxaline derivatives have been published. dntb.gov.uabiomedres.us These studies reveal common structural motifs and intermolecular interactions. For instance, the crystal structure of 3-Hydroxy-5-methyl-2-(quinoxaline-6-carbonyl)cyclohex-2-en-1-one was found to crystallize in the triclinic system with space group Pī. uni-siegen.de In other derivatives, the quinoxaline ring system is often nearly planar, and the crystal packing is stabilized by a network of intermolecular hydrogen bonds (e.g., C—H···O, C—H···N) and π–π stacking interactions. researchgate.net The study of isostructural crystals of various quinoxaline derivatives highlights how weak hydrogen bonds and halogen bonds influence crystal packing. researchgate.net Such analyses are crucial for crystal engineering and understanding structure-property relationships. dntb.gov.ua

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Triclinic | uni-siegen.de |

| Space Group | Pī | |

| a (Å) | 7.9829(2) | |

| b (Å) | 8.1462(2) | |

| c (Å) | 10.7057(3) | |

| Volume (ų) | 692.12(3) |

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis, Differential Thermogravimetry, Differential Thermal Analysis)

Thermal analysis techniques monitor the physical and chemical properties of a substance as a function of temperature or time while the sample is subjected to a controlled temperature program. abo.fi

Thermogravimetric Analysis (TGA) measures changes in the mass of a sample as it is heated. It is used to determine thermal stability, decomposition temperatures, and the composition of multi-component systems. uni-siegen.de

Differential Thermogravimetry (DTG) is the first derivative of the TGA curve, showing the rate of mass change. Its peaks correspond to the temperatures of the fastest decomposition.

Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference material. wikipedia.org It detects thermal events such as melting, crystallization, and decomposition, which appear as endothermic (heat-absorbing) or exothermic (heat-releasing) peaks on the DTA curve. uni-siegen.dewikipedia.org

Specific TGA/DTA data for this compound are not available in the surveyed literature. However, studies on related heterocyclic compounds demonstrate the utility of these techniques. For example, the thermal analysis of (E)-4-(4-methylbenzyl)-6-styrylpyridazin-3(2H)-one showed that the compound was thermally stable up to its melting point, with decomposition occurring at higher temperatures. nih.gov TGA/DTA curves provide a comprehensive profile of a material's thermal behavior, identifying temperatures for phase transitions and decomposition, which is critical for assessing its stability. abo.fi

| Technique | Property Measured | Information Obtained |

|---|---|---|

| Thermogravimetric Analysis (TGA) | Mass | Thermal stability, decomposition temperatures, sample composition abo.fi |

| Differential Thermal Analysis (DTA) | Temperature Difference (ΔT) | Melting points, crystallization, phase transitions, reaction enthalpies wikipedia.org |

Electrochemical Characterization Techniques (e.g., Potentiodynamic Polarization, Electrochemical Impedance Spectroscopy)

Electrochemical techniques are widely employed to study the behavior of molecules at electrode-electrolyte interfaces, with significant applications in fields like corrosion science. Quinoxaline derivatives, due to their heteroatoms (N) and π-electron systems, are frequently investigated as corrosion inhibitors for metals in acidic media. researchgate.net

Potentiodynamic Polarization (PDP) involves scanning the potential of a working electrode and measuring the resulting current. The data yields key parameters like the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes. A decrease in icorr in the presence of an inhibitor indicates effective corrosion protection. Inhibitors can be classified as anodic, cathodic, or mixed-type based on their effect on the polarization curves. imist.manajah.edu